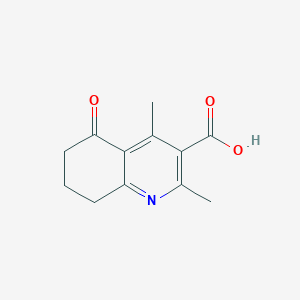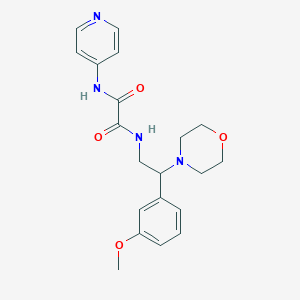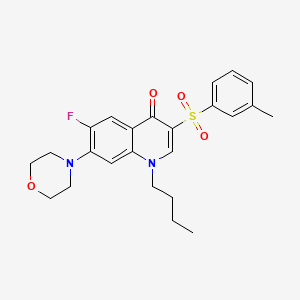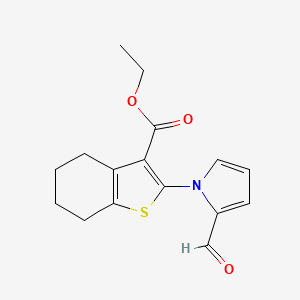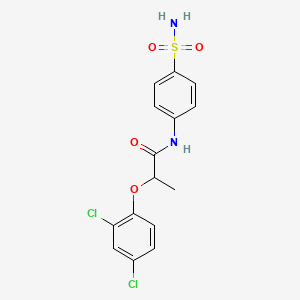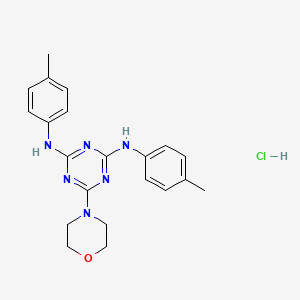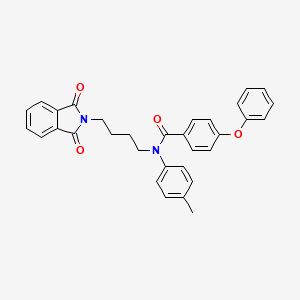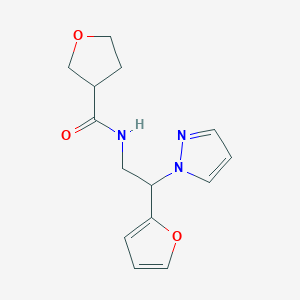![molecular formula C30H33N3O3 B2535362 4-(1-{2-Hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)-1-(4-methy lphenyl)pyrrolidin-2-one CAS No. 1018161-48-2](/img/structure/B2535362.png)
4-(1-{2-Hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)-1-(4-methy lphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a benzimidazole ring and a pyrrolidinone ring. These types of structures are often found in pharmaceutical compounds due to their ability to interact with biological systems .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It would be best analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Wissenschaftliche Forschungsanwendungen
Anticancer Compound Development
Research on ruthenium(II) arene compounds incorporating benzimidazole ligands has demonstrated potential anticancer properties. These compounds exhibit cytotoxic activity in several cell lines, suggesting a multitarget mechanism for their biological activity, which includes DNA binding ability and inhibitory effects on CDK1, an enzyme critical for cell division (Martínez-Alonso et al., 2014).
Novel Polymer Synthesis
The synthesis of new polyimides derived from pyridine-containing dianhydride monomers has been reported, leading to materials with good thermal stability, low dielectric constants, and outstanding mechanical properties. These polymers exhibit solubility in aprotic amide solvents and show potential for applications in electronics and materials science (Wang et al., 2006).
Coordination Polymers and Magnetic Properties
The synthesis and characterization of coordination polymers constructed from semirigid tri-carboxylate V-shaped ligands have been explored. These materials demonstrate intriguing structural features and magnetic properties, which could be relevant for applications in magnetic storage media and molecular electronics (Osman & Liu, 2019).
Catalysis and Chemical Reactions
Pd(II) complexes with ONN pincer ligands have been tailored for specific synthesis and characterized for their catalytic activity, particularly in the Suzuki-Miyaura reaction. Such complexes offer insights into the design of efficient catalysts for cross-coupling reactions, which are pivotal in pharmaceutical synthesis and materials chemistry (Shukla et al., 2021).
Sensing and Detection
The development of new fluorescent sensors for dopamine detection based on the coordination chemistry of benzimidazole derivatives has been reported. These sensors exhibit high sensitivity and selectivity for dopamine, highlighting their potential application in biochemical assays and neurological research (Khattar & Mathur, 2013).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through a combination of experimental studies and computational modeling. Without specific studies on this compound, it’s difficult to provide a detailed analysis of its mechanism of action .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in clinical trials .
Eigenschaften
IUPAC Name |
4-[1-[2-hydroxy-3-(4-propan-2-ylphenoxy)propyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O3/c1-20(2)22-10-14-26(15-11-22)36-19-25(34)18-33-28-7-5-4-6-27(28)31-30(33)23-16-29(35)32(17-23)24-12-8-21(3)9-13-24/h4-15,20,23,25,34H,16-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYIGIXFSORAIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=C(C=C5)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-{2-Hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)-1-(4-methy lphenyl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[4-(2-fluorobenzamido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2535280.png)
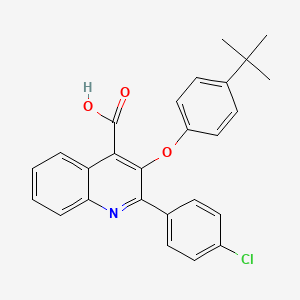
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide](/img/structure/B2535282.png)

